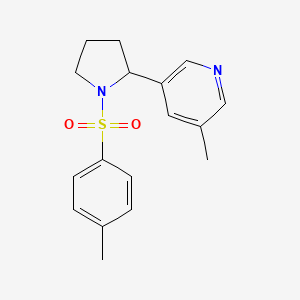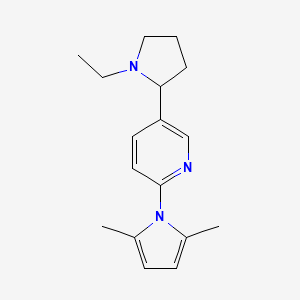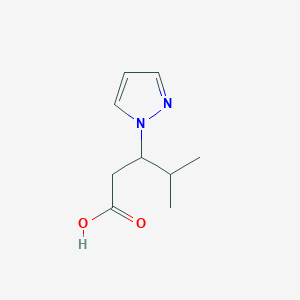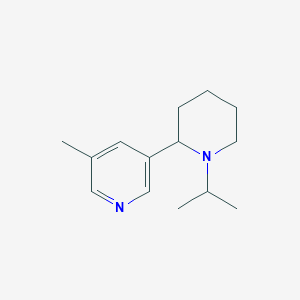![molecular formula C9H16N2O2 B11824388 (3aR,4S,5R,6R,8aS)-6-methylhexahydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridine-4,5-diol](/img/structure/B11824388.png)
(3aR,4S,5R,6R,8aS)-6-methylhexahydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridine-4,5-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3aR,4S,5R,6R,8aS)-6-甲基六氢-1H,8H-氮杂环丙烷[1,2-a]吡咯[3,4-b]吡啶-4,5-二醇是一种结构独特的复杂有机化合物,包含多个环系和羟基
准备方法
合成路线和反应条件
(3aR,4S,5R,6R,8aS)-6-甲基六氢-1H,8H-氮杂环丙烷[1,2-a]吡咯[3,4-b]吡啶-4,5-二醇的合成通常涉及多个步骤,包括形成氮杂环丙烷环,然后进行功能化引入羟基。反应条件通常需要精确控制温度、pH 值以及使用特定催化剂以获得所需的立体化学。
工业生产方法
该化合物的工业生产方法可能涉及使用大型反应器和连续流动工艺以确保质量和产量的一致性。反应条件的优化以及先进的提纯技术的使用对于工业规模高效生产该化合物至关重要。
化学反应分析
反应类型
(3aR,4S,5R,6R,8aS)-6-甲基六氢-1H,8H-氮杂环丙烷[1,2-a]吡咯[3,4-b]吡啶-4,5-二醇经历多种类型的化学反应,包括:
氧化: 羟基可以氧化形成酮或醛。
还原: 该化合物可以还原形成具有改变的功能基团的不同衍生物。
取代: 氮杂环丙烷环可以进行亲核取代反应。
常见试剂和条件
这些反应中使用的常见试剂包括氧化剂,如高锰酸钾,还原剂,如硼氢化钠,以及用于取代反应的亲核试剂。反应条件因所需的转化而异,但通常涉及受控温度和特定溶剂。
主要产物
从这些反应中形成的主要产物取决于所使用的具体试剂和条件。例如,羟基的氧化可以产生酮,而还原可以产生醇衍生物。
科学研究应用
化学
在化学领域,(3aR,4S,5R,6R,8aS)-6-甲基六氢-1H,8H-氮杂环丙烷[1,2-a]吡咯[3,4-b]吡啶-4,5-二醇用作合成更复杂分子的构建块。其独特的结构允许探索新的化学反应和途径。
生物学
在生物学领域,该化合物因其潜在的生物活性而受到研究。其结构表明它可能与各种生物靶点相互作用,使其成为药物发现和开发的候选者。
医学
在医学领域,(3aR,4S,5R,6R,8aS)-6-甲基六氢-1H,8H-氮杂环丙烷[1,2-a]吡咯[3,4-b]吡啶-4,5-二醇正在研究其潜在的治疗效果。正在进行研究以确定其治疗各种疾病的有效性和安全性。
工业
在工业领域,该化合物用于开发新材料和产品。其独特的特性使其适用于聚合物科学和材料工程等领域。
作用机制
(3aR,4S,5R,6R,8aS)-6-甲基六氢-1H,8H-氮杂环丙烷[1,2-a]吡咯[3,4-b]吡啶-4,5-二醇的作用机制涉及它与特定分子靶点的相互作用。该化合物的结构使其能够与酶或受体结合,调节其活性并导致各种生物效应。所涉及的确切途径取决于特定的应用和靶点。
相似化合物的比较
类似化合物
- (3aR,4S,6R,6aS)-6-((5-氨基-6-氯-2-(丙基硫)嘧啶-4-基)氨基)-2,2-二甲基四氢-3aH-环戊烷[d][1,3]二氧戊环-4-醇
- (3aR,5R,5aS,8aS,8bR)-5-[(十二烷氧基)甲基]-2,2-二甲基四氢-3aH-双二氧戊环
独特性
(3aR,4S,5R,6R,8aS)-6-甲基六氢-1H,8H-氮杂环丙烷[1,2-a]吡咯[3,4-b]吡啶-4,5-二醇因其环系和官能团的独特组合而脱颖而出。这种结构复杂性赋予其独特的化学和生物学性质,使其成为各种研究和工业应用的宝贵化合物。
属性
分子式 |
C9H16N2O2 |
|---|---|
分子量 |
184.24 g/mol |
IUPAC 名称 |
(1S,4R,5R,6S,7R)-4-methyl-3,9-diazatricyclo[5.3.0.01,3]decane-5,6-diol |
InChI |
InChI=1S/C9H16N2O2/c1-5-7(12)8(13)6-2-10-3-9(6)4-11(5)9/h5-8,10,12-13H,2-4H2,1H3/t5-,6+,7-,8+,9+,11?/m1/s1 |
InChI 键 |
HYSUVNFMAAIWEX-XEBINYMJSA-N |
手性 SMILES |
C[C@@H]1[C@H]([C@H]([C@@H]2CNC[C@@]23N1C3)O)O |
规范 SMILES |
CC1C(C(C2CNCC23N1C3)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[(2R,4S,5S)-4-azido-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B11824308.png)
![2,4-Bis[(trimethylsilyl)oxy]-1,3,5-triazine](/img/structure/B11824312.png)


![1-[(1S,6S)-1-phenyl-3-azabicyclo[4.1.0]heptan-6-yl]methanamine](/img/structure/B11824338.png)
![N-[2-amino-2-[3,5-bis(trifluoromethyl)phenyl]ethylidene]hydroxylamine](/img/structure/B11824346.png)



![1-Ethyl-4-hydroxy-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B11824395.png)



